N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021216-39-6
VCID: VC11975997
InChI: InChI=1S/C22H20N4O2S/c1-2-28-18-10-8-17(9-11-18)24-21(27)15-29-22-20-14-19(16-6-4-3-5-7-16)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Molecular Formula: C22H20N4O2S
Molecular Weight: 404.5 g/mol

N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

CAS No.: 1021216-39-6

Cat. No.: VC11975997

Molecular Formula: C22H20N4O2S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide - 1021216-39-6

Specification

CAS No. 1021216-39-6
Molecular Formula C22H20N4O2S
Molecular Weight 404.5 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C22H20N4O2S/c1-2-28-18-10-8-17(9-11-18)24-21(27)15-29-22-20-14-19(16-6-4-3-5-7-16)25-26(20)13-12-23-22/h3-14H,2,15H2,1H3,(H,24,27)
Standard InChI Key MTCJGDCZPMSOIY-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4

Introduction

Synthesis

Although specific synthesis details for this exact compound are not available in the provided sources, similar compounds are typically synthesized using multistep organic synthesis methods. The general approach involves:

  • Preparation of the pyrazolo[1,5-a]pyrazine core: This is often achieved by cyclization reactions involving hydrazine derivatives and diketones or related precursors.

  • Formation of the sulfanyl-acetamide linkage: This step may involve thiolation reactions followed by coupling with an acetamide derivative.

  • Attachment of the 4-ethoxyphenyl group: This can be achieved via nucleophilic substitution or amide bond formation.

Characterization of such compounds is typically performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

  • Mass Spectrometry (MS) for molecular weight determination.

  • Infrared (IR) Spectroscopy for functional group analysis.

Potential Applications

The compound’s structure suggests several potential applications:

Biological Activity

  • The presence of heterocycles like pyrazolo[1,5-a]pyrazine often correlates with bioactivity, including anti-inflammatory, anticancer, or antimicrobial properties.

  • Sulfur-containing groups (e.g., sulfanyl) are known to enhance interactions with biological targets such as enzymes or receptors.

Drug Development

  • The compound could serve as a scaffold for designing inhibitors targeting enzymes like kinases or oxidoreductases due to its aromatic and heterocyclic nature.

  • Molecular docking studies could explore its binding affinity to specific protein targets.

Material Science

  • Aromatic and heterocyclic compounds are sometimes investigated for their optical or electronic properties, though this would depend on further testing.

Research Findings on Related Compounds

While specific data on this compound is unavailable in the provided results, related compounds have been studied extensively:

  • Similar pyrazole derivatives have demonstrated antiproliferative activity by inducing apoptosis in cancer cells .

  • Sulfur-containing acetamides have shown antifungal and antimicrobial activities .

Data Table: Key Features

FeatureDetails
Molecular FormulaC20_{20}H18_{18}N4_{4}O2_{2}S
Key Functional GroupsEthoxyphenyl, Pyrazolo[1,5-a]pyrazine, Sulfanyl-acetamide
Potential ApplicationsMedicinal chemistry (anti-inflammatory, anticancer), material science
Characterization ToolsNMR, MS, IR

Future Directions

To fully explore the potential of N-(4-ethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide:

  • Conduct in vitro and in vivo biological testing to determine its efficacy against specific diseases.

  • Perform molecular docking studies to identify potential protein targets.

  • Investigate its physicochemical properties for possible use in material science.

This compound represents a promising candidate for further research in drug discovery and development programs due to its unique structural features and potential bioactivity.

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